molecular formula C20H22N2O4S B7646865 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione

Cat. No. B7646865
M. Wt: 386.5 g/mol
InChI Key: PFGGNERPBNXMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP belongs to the class of organic compounds known as sulfonylpiperazines and is synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of BBP is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. BBP has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. BBP has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also highly soluble in water, which makes it suitable for use in in vitro experiments. However, BBP has some limitations for use in lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. BBP also has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on BBP. One area of interest is the development of more potent and selective BBP analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of BBP on the brain and other organs. Additionally, the potential use of BBP as an adjuvant therapy for cancer treatment warrants further investigation.

Synthesis Methods

The synthesis of BBP involves a multistep process that starts with the reaction of 4-phenylbutane-1,4-dione with piperazine in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product, BBP. The synthesis of BBP is a complex process that requires careful attention to reaction conditions and purification techniques to obtain a high yield and purity of the compound.

Scientific Research Applications

BBP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. BBP has also been investigated for its potential use in the treatment of neuropathic pain and as an adjuvant therapy for cancer treatment.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-19(17-7-3-1-4-8-17)11-12-20(24)21-13-15-22(16-14-21)27(25,26)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGGNERPBNXMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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